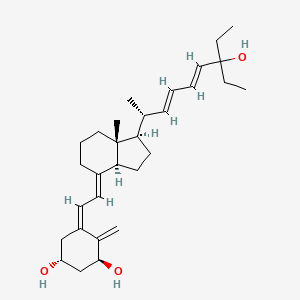

Seocalcitol

Descripción general

Descripción

Seocalcitol, también conocido como EB 1089, es un análogo sintético de la vitamina D. Se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de varios tipos de cáncer. This compound está diseñado para imitar los efectos de la forma activa de la vitamina D, 1α,25-dihidroxivitamina D3, pero con una actividad calcémica reducida, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de seocalcitol implica varios pasos clave:

Reacción de Wittig: El aldehído derivado de la vitamina D se hace reaccionar con 3-(metoxicarbonil)-2-propenil-1-ideno trifenilfosforano para producir un éster dienoato.

Adición de etil-litio: El grupo éster del éster dienoato se trata con etil-litio para formar un alcohol terciario.

Isomerización fotoquímica: El doble enlace 5-6 del alcohol terciario se isomeriza para producir el isómero (5Z).

Desililación: El último paso implica la desililación utilizando fluoruro de tetrabutilamonio en tetrahidrofurano.

Métodos de producción industrial: this compound se prepara para inyecciones diluyendo una solución madre (4 mM en isopropanol) en el portador Solutol HS 15. El this compound diluido en Solutol se almacena en alícuotas en viales de vidrio sellados bajo gas nitrógeno a 4°C .

Análisis De Reacciones Químicas

Wittig Reaction 1: Formation of Intermediate 2

Reactants :

-

(S)-2-((1R,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyl-octahydro-1H-inden-1-yl)propanal

-

(E)-6-(diphenylphosphinyl)-3-ethylhex-4-en-3-ol

Conditions :

-

Solvent: Tetrahydrofuran (THF) at -78°C.

-

Base: Phenyllithium.

-

Reaction time: 5 hours.

Outcome :

Oxidation to Intermediate 4

Reagent : Pyridinium chlorochromate (PCC).

Conditions :

-

Solvent: Dichloromethane (DCM) at room temperature.

-

Reaction time: 10 hours.

Outcome : -

Yield: Quantitative (3.2 g product from 3.2 g Intermediate 3) .

Wittig Reaction 2: Formation of Intermediate 5

Reactants :

-

Intermediate 4

-

[3S-(1Z,3a,5β)]-[2-(3,5-bis(tert-butyldimethylsilyl)-2-methylidenecyclohexylidene)ethyl]diphenylphosphine oxide

Conditions :

-

Solvent: Dry THF at -78°C.

-

Base: Phenyllithium.

-

Reaction time: 3 hours.

Outcome :

Final TBS Deprotection: this compound Isolation

Reagent : TBAF.

Conditions :

Industrial Applicability

The patented route emphasizes scalability and simplicity:

-

Catalyst Efficiency : TBAF enables mild deprotection without side reactions.

-

Solvent Optimization : THF and DCM balance reactivity and safety.

-

Yield Consistency : Cumulative yield exceeds 40%, suitable for large-scale production .

Reaction Validation and Databases

The synthesis aligns with data from CAS Reactions (150+ million reactions) and Reaxys , which curate verified experimental protocols . Computational tools like ORDerly further validate reaction feasibility through atom-mapping benchmarks .

Aplicaciones Científicas De Investigación

Hepatocellular Carcinoma (HCC)

Seocalcitol has been investigated in clinical settings for its efficacy against hepatocellular carcinoma, one of the most prevalent forms of liver cancer. A phase II clinical trial demonstrated that this compound could reduce tumor dimensions in patients with advanced HCC. In a study involving 56 patients, two achieved complete response (CR) while others showed stable disease or progressive disease . The compound was well-tolerated with manageable side effects primarily related to hypercalcemia.

Other Cancers

Research indicates that this compound may also be effective against other malignancies:

- Breast Cancer : In animal models, it has shown promise in suppressing the growth of chemically induced breast tumors .

- Laryngeal Squamous Carcinoma : Studies reported that this compound inhibited the proliferation of human laryngeal squamous carcinoma cells by upregulating p57 mRNA and protein levels .

- Transitional Cell Carcinoma (TCC) : Preliminary data suggest that this compound inhibits TCC cell growth significantly, especially when combined with medium-chain triglycerides (MCT) .

Bone Health Applications

This compound's role extends beyond oncology; it is also studied for its effects on bone metabolism. Its ability to modulate calcium metabolism without inducing hypercalcemia makes it a candidate for treating conditions like osteoporosis and renal osteodystrophy. The compound promotes bone formation and mineralization while inhibiting bone resorption processes .

Pharmacokinetics and Bioavailability

The bioavailability of this compound is influenced by its solubility and absorption characteristics. Research has focused on optimizing these parameters to enhance its therapeutic efficacy. Various formulation strategies, including prodrug approaches, have been explored to improve oral bioavailability and pharmacokinetic profiles .

Summary of Clinical Findings

Mecanismo De Acción

Seocalcitol ejerce sus efectos al unirse al receptor de vitamina D, un receptor nuclear que regula la expresión de genes involucrados en el metabolismo del calcio, el crecimiento celular y la diferenciación. Al unirse al receptor, this compound modula la transcripción de los genes diana, lo que lleva a varios efectos biológicos. Los objetivos moleculares y las vías involucradas incluyen la regulación de las proteínas BAX y BCL2, que son esenciales para la apoptosis y la supervivencia celular .

Comparación Con Compuestos Similares

Seocalcitol se compara con otros análogos de la vitamina D, tales como:

1α,25-dihidroxivitamina D3: La forma activa de la vitamina D, que tiene efectos potentes sobre el metabolismo del calcio pero puede causar hipercalcemia.

Alfacalcidol: Otro análogo de la vitamina D utilizado por sus efectos sobre la salud ósea y el metabolismo del calcio.

Calcipotriol: Un análogo de la vitamina D utilizado en el tratamiento de la psoriasis.

Singularidad de this compound: this compound es único en su capacidad para regular el crecimiento y la diferenciación celular con una actividad calcémica reducida en comparación con la 1α,25-dihidroxivitamina D3. Esto lo convierte en un compuesto valioso para la terapia del cáncer, ya que minimiza el riesgo de hipercalcemia al tiempo que conserva la eficacia terapéutica .

Lista de compuestos similares:

- 1α,25-dihidroxivitamina D3

- Alfacalcidol

- Calcipotriol

Las propiedades únicas de this compound y sus posibles aplicaciones terapéuticas lo convierten en un compuesto de gran interés en la investigación científica y la medicina.

Actividad Biológica

Seocalcitol, also known as EB 1089, is a synthetic analogue of vitamin D that has garnered attention for its potential anti-cancer properties. Unlike traditional vitamin D, this compound exhibits significantly lower calcaemic effects while maintaining potent biological activity in regulating cell growth and differentiation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical studies, and case analyses.

This compound operates primarily through the activation of the vitamin D receptor (VDR), which is expressed in various tissues, including cancer cells. The compound has been shown to:

- Inhibit Proliferation : this compound is reported to be 50–200 times more effective than 1α,25-dihydroxyvitamin D₃ in inhibiting the proliferation of cancer cell lines in vitro and in vivo .

- Induce Differentiation : It promotes differentiation in various cancer types, leading to reduced tumor growth and metastasis .

- Regulate Gene Expression : The compound influences the expression of genes associated with cell cycle regulation and apoptosis, such as GADD45α and p21 .

Phase II Trials

A pivotal phase II study evaluated the efficacy of this compound in patients with advanced hepatocellular carcinoma (HCC). The study involved 56 patients treated with oral this compound for up to one year. Key findings included:

- Response Rates :

- Complete Response (CR): 2 patients

- Stable Disease (SD): 12 patients

- Progressive Disease (PD): 19 patients

- Survival Data :

Table 1: Outcomes in Patients with Advanced HCC

| Best Response | No. of Patients |

|---|---|

| Complete Response | 2 |

| Stable Disease | 12 |

| Progressive Disease | 19 |

| Not Assessed | 23 |

| Time to Progression (median) | 84.5 days |

| Median Survival | 207 days |

Other Cancer Types

In addition to HCC, this compound has been studied in other malignancies:

- Pancreatic Cancer : A phase II trial involving 36 patients showed no objective responses; however, five patients achieved stable disease for a median duration of 168 days .

- Breast Cancer : Preclinical studies indicated that this compound could inhibit tumor growth and metastasis in animal models .

Case Study: Advanced HCC Patient

One notable case involved a 77-year-old male patient with cirrhosis who achieved CR after 24 weeks on this compound. His treatment was marked by fluctuations in alpha-fetoprotein levels and a significant reduction in tumor size over time .

Case Study: Pancreatic Cancer Patient

In another instance, a patient with advanced pancreatic cancer experienced stable disease after eight weeks of treatment; however, the overall prognosis remained poor due to disease progression factors .

Safety Profile

This compound is generally well-tolerated, with hypercalcaemia being the most common side effect. Dosage adjustment is crucial to manage calcium levels effectively during treatment. Most patients tolerated doses ranging from 10 to 15 μg per day without severe adverse effects .

Propiedades

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLLALCJVJNGQQ-SEODYNFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025740 | |

| Record name | Seocalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134404-52-7 | |

| Record name | Seocalcitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134404-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seocalcitol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134404527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seocalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seocalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEOCALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0OZ0D9223 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.